Comparative Efficacy: 6-MP Demonstrates 45% vs. 67% Relapse Rate in Ulcerative Colitis Remission Maintenance
In a pooled analysis of five placebo-controlled randomized controlled trials involving 286 adult participants with ulcerative colitis, 6-mercaptopurine or its prodrug azathioprine reduced the failure-to-maintain-remission rate to 45% (64/143) compared with 67% (96/143) on placebo (RR 0.66, 95% CI 0.54 to 0.82) [1]. This represents an absolute risk reduction of 22 percentage points. While the evidence is of low certainty per GRADE methodology, the quantitative effect size is consistent across studies and supports the clinical utility of 6-MP in this indication [1].
| Evidence Dimension | Failure to maintain clinical or endoscopic remission (relapse rate) at ≥24 weeks |
|---|---|
| Target Compound Data | 45% (64/143 participants) |
| Comparator Or Baseline | Placebo: 67% (96/143 participants) |
| Quantified Difference | Absolute risk reduction 22%; Relative Risk (RR) 0.66, 95% CI 0.54–0.82 |
| Conditions | Meta-analysis of five placebo-controlled RCTs; 286 adult participants with quiescent ulcerative colitis; follow-up ≥24 weeks; low-certainty evidence per GRADE |
Why This Matters
This effect size quantifies the clinical value proposition of 6-MP in IBD maintenance, enabling evidence-based formulary decisions and cost-effectiveness modeling.
- [1] Hasskamp J, Meinhardt C, Patton PH, Timmer A. Azathioprine and 6-mercaptopurine for maintenance of remission in ulcerative colitis. Cochrane Database Syst Rev. 2025;2(2):CD000478. doi:10.1002/14651858.CD000478.pub4 View Source
